H2L5186303

Overview

Description

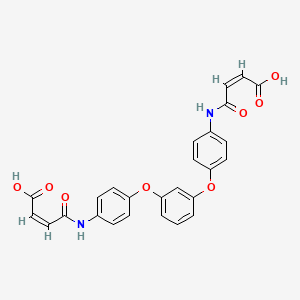

H2L5186303 (CAS: 139262-76-3) is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2), with an IC50 of 9 nM . Its molecular formula is C26H20N2O8, and it exhibits high solubility in DMSO (25 mg/mL) with stability maintained at 2–8°C for up to one year .

Mechanism and Selectivity:

this compound demonstrates remarkable selectivity for LPA2 over other LPA receptor subtypes. Its IC50 values for LPA1 and LPA3 are 27.35 μM and 1.23 μM, respectively, indicating >1,000-fold selectivity for LPA2 . Structural studies highlight an electronegative core critical for its antagonistic activity, differentiating it from inactive analogs .

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis of H2L5186303 revolves around Friedel–Crafts acylation and chromone ring formation, followed by functional group modifications. The core structure features a bis-aryloxybenzene scaffold linked to unsaturated dicarboxylic acid moieties.

Friedel–Crafts Acylation for Core Scaffold Construction

The initial step involves Friedel–Crafts acylation to construct the central aryloxyacetophenone intermediate. In a representative procedure, 2-phenoxyacetyl chloride is reacted with resorcinol under anhydrous conditions using aluminum chloride (AlCl₃) as a catalyst. This yields ketone 6 (Scheme 1), a critical intermediate for subsequent chromone formation . The reaction proceeds via electrophilic aromatic substitution, with the acyl group introduced at the para position relative to the hydroxyl groups of resorcinol.

Kostanecki–Robinson Reaction for Chromone Synthesis

Ketone 6 undergoes cyclization via the Kostanecki–Robinson reaction, where treatment with acetic anhydride and sodium acetate generates chromone 7 (Scheme 1). This step forms the fused oxychromone ring system, essential for LPA₂ receptor interaction . The reaction mechanism involves enolate formation, followed by intramolecular cyclization and dehydration.

Alkylation and Hydrazine-Mediated Ring Opening

Chromone 7 is alkylated with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) to introduce the ester-functionalized side chain, yielding intermediate 9 . Subsequent treatment with hydrazine hydrate facilitates pyrone ring opening and hydrazide formation. Acidic hydrolysis of the hydrazide intermediate produces the target carboxylic acid derivative 3 (Scheme 1) .

Structure–Activity Relationship (SAR) Optimization

SAR studies focused on modifying the chlorophenoxy and carboxylic acid groups to enhance LPA₂ antagonism.

Role of the Chlorophenoxy Moiety

Initial investigations compared compounds 2 and 3 , which lacked the chlorophenoxy group or chlorine atom, respectively. Removal of chlorine (compound 3 ) reduced LPA₂ antagonist activity to 20% efficacy (Eₘₐₓ), underscoring the necessity of the chloro-substituent for receptor binding . Derivatives 10 and 11 , with meta- and para-chloro substitutions, exhibited moderate activities (Table 1), confirming the ortho-chloro position as optimal.

Table 1: LPA₂ Antagonist Activity of Chlorophenoxy Derivatives

| Compound | Chloro Position | Eₘₐₓ (%) |

|---|---|---|

| 3 | None | 20 ± 7 |

| 10 | meta | 35 ± 5 |

| 11 | para | 28 ± 6 |

| 13 | ortho | 92 ± 3 |

Carboxylic Acid Bioisosteres

To improve metabolic stability, the carboxylic acid group in 13 was replaced with a tetrazole ring (compounds 54 and 55 ). Tetrazole, a planar bioisostere with similar acidity (pKₐ ~4.5–4.9), enhanced lipophilicity while maintaining receptor affinity . Synthesis involved coupling chlorophenoxy intermediates with tetrazole-containing building blocks under Mitsunobu conditions.

Final Synthetic Pathway for this compound

The optimized route to this compound integrates lessons from SAR studies:

Synthesis of Ortho-Chlorophenoxy Intermediate

-

Friedel–Crafts Acylation : Resorcinol reacts with 2-(2-chlorophenoxy)acetyl chloride in dichloromethane (DCM) with AlCl₃ to yield ketone 6a .

-

Chromone Formation : Ketone 6a undergoes cyclization with acetic anhydride, producing chromone 7a .

-

Alkylation : Chromone 7a is alkylated with methyl bromoacetate in dimethylformamide (DMF) using K₂CO₃, affording ester 9a .

-

Hydrazine Treatment and Hydrolysis : Reaction with hydrazine hydrate in ethanol opens the chromone ring, followed by hydrochloric acid-mediated hydrolysis to yield the dicarboxylic acid 13a .

Crystallization and Purification

The crude product is purified via recrystallization from a methanol/water mixture, yielding this compound as a white crystalline solid with >98% purity (HPLC) .

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 2H, COOH), 8.1–6.8 (m, 12H, aromatic), 5.9 (d, J = 12 Hz, 2H, CH=CH) .

-

HRMS : m/z calculated for C₂₆H₂₀Cl₂N₂O₈ [M+H]⁺: 589.06; found: 589.07 .

Physicochemical Properties :

Chemical Reactions Analysis

Types of Reactions

H2L5186303 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

H2L5186303 has a wide range of applications in scientific research:

Chemistry: It is used to study the lysophosphatidic acid signaling pathways and their role in various chemical processes.

Biology: The compound is employed in research on cell signaling, migration, and proliferation, particularly in cancer biology.

Medicine: this compound is investigated for its potential therapeutic applications in diseases such as cancer, fibrosis, and inflammatory conditions.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting lysophosphatidic acid receptors.

Mechanism of Action

H2L5186303 exerts its effects by selectively binding to and antagonizing the lysophosphatidic acid 2 receptor. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking this receptor, this compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

LPA2-Targeting Compounds

H2L5186303 vs. GRI977143 (LPA2 Agonist)

This compound vs. C35 (LPA2 Antagonist)

Key Insight : this compound is more potent at LPA2 but slightly less selective for LPA1 than C35. Its broader in vivo validation supports translational relevance .

Pan-LPA Receptor Antagonists

This compound vs. H2L5765834 (LPA1/3/5 Antagonist)

Key Insight : H2L5765834’s multi-receptor activity may suit complex diseases, while this compound’s specificity minimizes off-target effects in LPA2-driven pathologies.

Non-Selective LPA Antagonists

This compound vs. Ki16425 (LPA1/3 Antagonist)

Key Insight: Ki16425’s non-selectivity and pharmacokinetic limitations underscore the advantage of this compound’s precision .

Research Findings and Therapeutic Implications

- Asthma: this compound outperformed GRI977143 in suppressing eosinophilia and airway remodeling, supporting LPA2 antagonism as a superior strategy .

- Unmet Needs : Lack of data on LPA4–6 receptor interactions and long-term safety profiles necessitates further study .

Biological Activity

H2L5186303 is a selective antagonist of the lysophosphatidic acid receptor 2 (LPA2), exhibiting significant biological activity relevant to various physiological and pathological processes. This article synthesizes the available data on its biological activity, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

- Chemical Name : (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid]

- Molecular Formula : C26H20N2O8

- Purity : ≥98%

This compound functions primarily as a selective antagonist for the LPA2 receptor, with IC50 values indicating its potency:

- LPA2 : 8.9 nM

- LPA3 : 1230 nM

- LPA1 : 27354 nM

This selectivity allows this compound to inhibit LPA-mediated signaling pathways effectively while minimizing off-target effects associated with other LPA receptors .

Inhibition of Mast Cell Degranulation

In a study involving ovalbumin-induced allergic asthma models, this compound was shown to significantly inhibit mast cell degranulation. The release of β-hexosaminidase, a marker for mast cell activation, was reduced in a concentration-dependent manner following treatment with this compound. This suggests that LPA acts as a mast cell activator and that blocking LPA2 can mitigate allergic responses .

Suppression of Airway Hyperresponsiveness (AHR)

Airway hyperresponsiveness is a hallmark of asthma. This compound administration before sensitization or challenge with allergens resulted in significant reductions in AHR in mouse models. The Penh value (a measure of airway resistance) was notably lower in treated groups compared to controls, indicating improved respiratory function .

Reduction of Eosinophil Infiltration

Eosinophils play a critical role in allergic inflammation. Treatment with this compound led to a significant decrease in eosinophil counts in bronchoalveolar lavage fluid (BALF) from OVA-challenged mice. This reduction was accompanied by a decrease in lymphocyte levels, further supporting its anti-inflammatory effects .

Study Overview

A comparative study evaluated the effects of this compound against an agonist (GRI977143) in models of allergic asthma. The findings highlighted several key outcomes:

| Parameter | Control Group | This compound Treatment | GRI977143 Treatment |

|---|---|---|---|

| Eosinophil Count | High | Significantly reduced | Significantly reduced |

| Penh Value (AHR) | Elevated | Significantly reduced | Reduced |

| Mucin Secretion | Increased | Reduced | Reduced |

| Histological Inflammation Score | High | Significantly reduced | Reduced |

Cytokine Production

The study also assessed the impact on cytokine levels associated with Th1 and Th2 responses. While both treatments reduced elevated cytokine levels, this compound demonstrated efficacy when administered both before sensitization and challenge, indicating its potential for broader application in allergic conditions .

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of H2L5186303, and how does its selectivity for LPA2 receptors influence experimental design?

this compound is a potent and selective lysophosphatidic acid receptor 2 (LPA2) antagonist with an IC50 of 9 nM, showing minimal activity against other LPA subtypes (e.g., LPA1, LPA3, LPA5) . To validate selectivity, researchers should perform competitive binding assays using radiolabeled LPA analogs and measure IC50 values across LPA receptor subtypes. For functional validation, calcium mobilization or β-arrestin recruitment assays in transfected cell lines (e.g., HEK293) are recommended .

Q. What are the key methodologies for assessing this compound’s efficacy in preclinical asthma models?

In ovalbumin (OVA)-induced allergic asthma models, administer this compound intraperitoneally (typical dose: 10 mg/kg/day) during the challenge phase. Measure outcomes such as bronchoalveolar lavage (BAL) fluid eosinophil counts, airway hyperresponsiveness (AHR), and histopathological changes in lung tissue. Comparative studies with LPA2 agonists (e.g., GRI977143) can clarify receptor-specific effects .

Q. How can researchers confirm this compound’s role in modulating vascular endothelial cell function under hyperoxic conditions?

Use human umbilical vein endothelial cells (HUVECs) exposed to hyperoxia (≥95% O2). Treat with this compound (1–10 µM) and assess tube formation via Matrigel assays. For in vivo validation, administer this compound to neonatal mice exposed to hyperoxia and quantify alveolarization using morphometric analysis (e.g., mean linear intercept) .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings on LPA2’s role in allergic inflammation when using this compound?

Discrepancies in LPA2 modulation outcomes (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from differences in experimental variables such as antigen type (OVA vs. house dust mite), dosing regimens, or genetic backgrounds of animal models. To address this, perform dose-response studies across multiple asthma induction protocols and include genetic knockout controls (e.g., LPA2-deficient mice) .

Q. What experimental strategies optimize this compound’s therapeutic evaluation in combination therapies for fibrotic lung diseases?

Combine this compound with antifibrotic agents (e.g., pirfenidone) in bleomycin-induced pulmonary fibrosis models. Use longitudinal micro-CT imaging to monitor fibrotic progression and validate results with collagen deposition assays (e.g., hydroxyproline quantification). Ensure pharmacokinetic compatibility by analyzing drug-drug interactions via cytochrome P450 inhibition assays .

Q. What molecular mechanisms underlie this compound’s inhibition of P2X3 receptor-mediated currents in sensory neurons?

this compound attenuates α,β-meATP-induced ATP currents via LPA2-dependent signaling pathways. Employ electrophysiological patch-clamp recordings in rat dorsal root ganglion (DRG) neurons pre-treated with this compound (1 µM). To dissect signaling cascades, use inhibitors for Gαi/o proteins (e.g., pertussis toxin) and PKC isoforms (e.g., GF109203X) to identify downstream effectors .

Q. How can researchers design a robust in vitro-to-in vivo translation framework for this compound?

Establish a pharmacokinetic/pharmacodynamic (PK/PD) model by measuring plasma and tissue concentrations of this compound in rodents using LC-MS/MS. Corrogate in vitro IC50 values with in vivo efficacy metrics (e.g., BAL eosinophil reduction). Use transgenic reporter mice (e.g., LPA2-GFP) to visualize receptor engagement in target tissues .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., LPA2’s dual roles in inflammation), apply meta-analysis tools to compare datasets across studies, adjusting for variables like dosage and model specificity. Use Bayesian statistics to quantify uncertainty in effect sizes .

- Experimental Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Include detailed protocols for this compound preparation (e.g., solubility in DMSO/PBS) and storage conditions (room temperature or refrigerated transportation) .

Properties

IUPAC Name |

(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFPOTBCYPWQSH-DZDAAMPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC3=CC=C(C=C3)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.